molecular formula C10H12ClN5O B1401625 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine CAS No. 1148003-35-3

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine

Cat. No.: B1401625
CAS No.: 1148003-35-3
M. Wt: 253.69 g/mol
InChI Key: BJALAVZIHBUVDW-UHFFFAOYSA-N
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Description

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine is a synthetic purine nucleoside analog. It is known for its applications in various fields, including medicinal chemistry and cancer treatment. This compound has a molecular formula of C10H12ClN5O and a molecular weight of 253.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine involves multiple steps. One common method includes the reaction of 2-chloro-9-methyl-9H-purine with morpholine under specific conditions. The reaction typically takes place in a solvent such as methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions may yield various derivatives depending on the nucleophile used .

Scientific Research Applications

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by interfering with DNA synthesis. It targets specific enzymes involved in the replication process, leading to the inhibition of cell proliferation. This mechanism is particularly useful in cancer treatment, where rapid cell division is a hallmark.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(2-chloro-9-methylpurin-6-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O/c1-15-6-12-7-8(15)13-10(11)14-9(7)16-2-4-17-5-3-16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJALAVZIHBUVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(N=C2N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254674
Record name 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148003-35-3
Record name 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148003-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Chloro-9H-purin-6-yl)morpholine (510 mg) was reacted with methyl iodide via General Procedure C to give 4-(2-chloro-9-methyl-9H-purin-6-yl)morpholine. 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine (100 mg) was cooled in 1.5 mL of anhydrous THF to −78° C. before adding 2 eq of a 2.5 M solution of n-butyl lithium. The reaction was stirred for 1 hour at −78° C. upon which 3 eq of DMF were added. The reaction was subsequently warmed to 0° C. after 30 minutes. The reaction was quenched into a cold 0.25 M aqueous solution of HCl and the orange solid was filtered, collected and dried to give 48 mg crude intermediate 2-chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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